3-Amino-5-(4-aminophenyl)pyridin-2(1H)-one
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Overview
Description
3-Amino-5-(4-aminophenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 3rd position and a 4-aminophenyl group at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-aminophenyl)pyridin-2(1H)-one typically involves multi-step organic reactions One common method includes the condensation of 4-nitrobenzaldehyde with malononitrile to form 4-nitrophenylpyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, controlled reaction conditions, and efficient purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-aminophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-5-(4-aminophenyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-aminophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-phenylpyridin-2(1H)-one: Lacks the 4-amino group on the phenyl ring.
3-Amino-5-(4-nitrophenyl)pyridin-2(1H)-one: Contains a nitro group instead of an amino group on the phenyl ring.
Uniqueness
3-Amino-5-(4-aminophenyl)pyridin-2(1H)-one is unique due to the presence of both amino groups, which enhances its reactivity and potential for forming hydrogen bonds. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-amino-5-(4-aminophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c12-9-3-1-7(2-4-9)8-5-10(13)11(15)14-6-8/h1-6H,12-13H2,(H,14,15) |
InChI Key |
VKLFAYKYTBWAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)N)N |
Origin of Product |
United States |
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